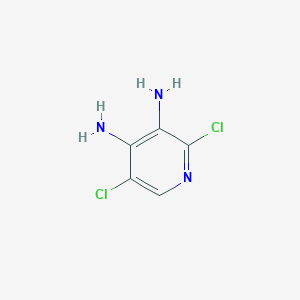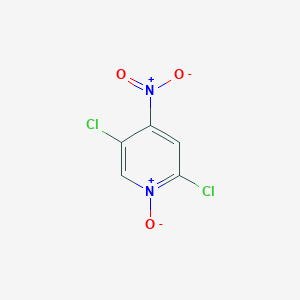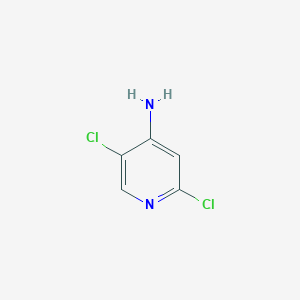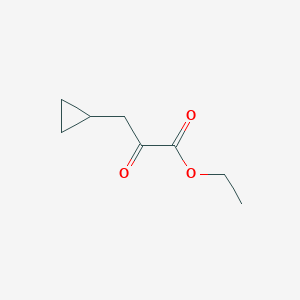
4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid, also known as FMBA, is a fluorinated carboxylic acid that has been studied extensively for its potential applications in a variety of fields. It is a colorless solid with a molecular weight of 246.09 g/mol and a melting point of about 128°C. FMBA is an important intermediate for the synthesis of many organic compounds, and has numerous applications in medicinal chemistry, material science, and analytical chemistry.
科学的研究の応用
Metabolic Fate and Physicochemical Properties
Ghauri et al. (1992) conducted a study on the metabolism of substituted benzoic acids, including 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid. They found that phase II glucuronidation or glycine conjugation reactions dominated the metabolism of these compounds. This research offers insights into the basic mechanisms of benzoate metabolism and the physicochemical properties influencing it (Ghauri et al., 1992).
Directed Lithiation
Bennetau et al. (1995) explored the directed lithiation of unprotected benzoic acids, which can lead to ortho-substituted products, including derivatives of this compound. This process is crucial for creating benzoic acids with various functionalities (Bennetau et al., 1995).
Synthesis of Androgen Receptor Antagonists
Li Zhi-yu (2012) reported the synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile, which is related to this compound. This compound was used in the development of the androgen receptor antagonist MDV3100, showcasing its utility in pharmaceutical synthesis (Li Zhi-yu, 2012).
Anaerobic Degradation Studies
Londry and Fedorak (1993) studied the anaerobic degradation of m-cresol and its related compounds, including fluorinated benzoic acids. Their findings contribute to understanding the environmental fate of such compounds (Londry & Fedorak, 1993).
Organometallic Functionalization
Schlosser (2005) presented methods for the regiochemical functionalization of aromatic and heterocyclic substrates, including this compound. This research provides valuable strategies for creating new molecular structures with potential applications in various fields (Schlosser, 2005).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
特性
IUPAC Name |
4-fluoro-3-methyl-2-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-4-6(10)3-2-5(8(14)15)7(4)9(11,12)13/h2-3H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIVRKBTDKBHJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL](/img/structure/B1321970.png)
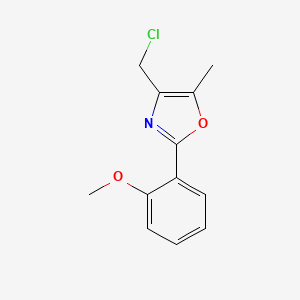

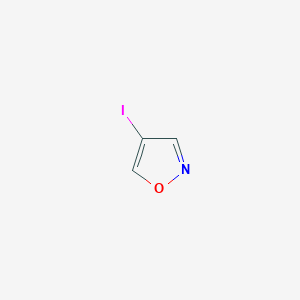
![7-Chlorothieno[3,2-B]pyridine-2-carbonitrile](/img/structure/B1321974.png)

![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)
